molecular formula C9H18N2O2 B1604283 N-ethyl-2-(piperidin-3-yloxy)acetamide CAS No. 902836-75-3

N-ethyl-2-(piperidin-3-yloxy)acetamide

Cat. No.: B1604283
CAS No.: 902836-75-3
M. Wt: 186.25 g/mol
InChI Key: JGCONOWJRQLSGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(piperidin-3-yloxy)acetamide typically involves the reaction of piperidine derivatives with ethylamine and acetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(piperidin-3-yloxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-ethyl-2-(piperidin-3-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Properties

IUPAC Name

N-ethyl-2-piperidin-3-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-11-9(12)7-13-8-4-3-5-10-6-8/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCONOWJRQLSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639920
Record name N-Ethyl-2-[(piperidin-3-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-75-3
Record name N-Ethyl-2-(3-piperidinyloxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-[(piperidin-3-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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